2-(4-chlorophenoxy)-N-[1-(furan-3-yl)propan-2-yl]-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-[1-(furan-3-yl)propan-2-yl]-2-methylpropanamide is a synthetic organic compound that features a chlorophenoxy group, a furan ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[1-(furan-3-yl)propan-2-yl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chlorophenol with an appropriate alkylating agent to introduce the chlorophenoxy group. This intermediate is then reacted with a furan derivative under suitable conditions to form the desired product. The reaction conditions often include the use of solvents like acetonitrile or cyclohexane and catalysts such as K10 montmorillonite .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[1-(furan-3-yl)propan-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[1-(furan-3-yl)propan-2-yl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(furan-3-yl)propan-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The chlorophenoxy group can bind to hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)propan-2-ol: Shares the furan ring but lacks the chlorophenoxy group.
3-(furan-2-yl)propan-1-ol: Similar structure but with a different functional group arrangement.
Uniqueness
2-(4-chlorophenoxy)-N-[1-(furan-3-yl)propan-2-yl]-2-methylpropanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the chlorophenoxy and furan moieties allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(furan-3-yl)propan-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-12(10-13-8-9-21-11-13)19-16(20)17(2,3)22-15-6-4-14(18)5-7-15/h4-9,11-12H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMCGPIHKKGMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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